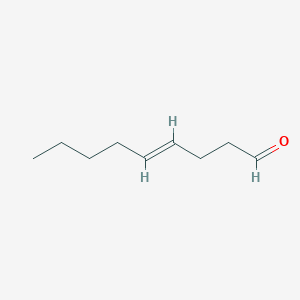

trans-4-Nonenal

Descripción

Significance of Alpha, Beta-Unsaturated Aldehydes in Oxidative Stress Research

Alpha, beta-unsaturated aldehydes are a class of highly reactive molecules that have garnered significant attention in the field of oxidative stress research. researchgate.netnih.gov These compounds, which include molecules like acrolein, crotonaldehyde, and trans-4-nonenal (HNE), are characterized by a carbon-carbon double bond conjugated with a carbonyl group. researchgate.netjst.go.jp This structural feature makes them potent electrophiles, capable of reacting with cellular nucleophiles such as the thiol groups of cysteine, the imidazole (B134444) group of histidine, and the amino groups of lysine (B10760008) and arginine residues in proteins. pnas.orgwikipedia.orgnih.gov

The production of these aldehydes is often a consequence of lipid peroxidation, a process where reactive oxygen species (ROS) attack polyunsaturated fatty acids (PUFAs) in cell membranes. nih.govwikipedia.orgfunakoshi.co.jp Under conditions of oxidative stress—an imbalance between the production of ROS and the cell's ability to detoxify them—the generation of these aldehydes increases significantly. nih.govnih.gov Their high reactivity leads to the formation of covalent adducts with macromolecules, including proteins, DNA, and lipids, a process sometimes referred to as "carbonyl stress". researchgate.netresearchgate.net This adduction can alter the structure and function of these biomolecules, contributing to cellular dysfunction and the pathogenesis of numerous diseases. nih.govpnas.orgnih.govmdpi.com Initially viewed primarily as toxic byproducts of cellular damage, research has increasingly revealed that at low concentrations, these aldehydes can also act as signaling molecules, modulating various cellular pathways. researchgate.netmdpi.comnih.gov

Role of this compound as a Key Lipid Peroxidation Product

trans-4-Hydroxy-2-nonenal (4-HNE or HNE) is one of the most abundant and extensively studied α,β-unsaturated aldehydes generated during lipid peroxidation. pnas.orgnih.govacs.org It is primarily formed from the oxidative degradation of ω-6 polyunsaturated fatty acids, such as arachidonic acid and linoleic acid, which are common components of cellular membranes. wikipedia.orgnih.govmdpi.comcaymanchem.com The process can occur non-enzymatically, initiated by free radicals, or via enzyme-catalyzed reactions involving lipoxygenases (LOXs). nih.govmdpi.commdpi.com

The chemical structure of 4-HNE, featuring an aldehyde group, a C=C double bond, and a hydroxyl group, makes it an exceptionally reactive molecule. researchgate.netnih.gov It readily forms stable covalent adducts with proteins, primarily through Michael addition with cysteine, histidine, and lysine residues, or by forming Schiff bases with lysine. wikipedia.orgnih.govmdpi.com These modifications, known as advanced lipoxidation end products (ALEs), can impair protein function. mdpi.com 4-HNE can also react with DNA bases, particularly guanine (B1146940), to form bulky exocyclic adducts. pnas.orgnih.govmedchemexpress.com These DNA adducts are mutagenic and have been implicated in carcinogenesis. acs.orgnih.gov

Due to its high reactivity and its role as a major product of lipid peroxidation, 4-HNE is widely considered a reliable biomarker of oxidative stress and is associated with the pathology of many diseases, including cardiovascular diseases, neurodegenerative disorders, diabetes, and cancer. mdpi.comnih.govnih.govresearchgate.net

| Property | Value |

| Chemical Formula | C₉H₁₆O₂ |

| Molar Mass | 156.22 g/mol |

| Appearance | Colorless oil |

| Key Precursors | ω-6 Polyunsaturated Fatty Acids (e.g., Linoleic Acid, Arachidonic Acid) |

| Primary Formation Process | Lipid Peroxidation |

| Key Reactive Groups | Aldehyde, C=C double bond, Hydroxyl group |

| Primary Cellular Targets | Proteins (Cysteine, Histidine, Lysine), DNA (Guanine) |

Evolution of Understanding: From "Toxic Product" to "Signaling Molecule"

The scientific perception of this compound has undergone a significant evolution. In the 1980s and 1990s, following its identification as a major product of lipid peroxidation, 4-HNE was predominantly regarded as a "toxic product" and a "second toxic messenger of free radicals". nih.govmdpi.comresearchgate.net Research from this era focused on its cytotoxic, mutagenic, and genotoxic properties, linking its accumulation to cell damage and the progression of various diseases. mdpi.comcaymanchem.comlipidmaps.org The ability of 4-HNE to form damaging adducts with essential biomolecules like proteins and DNA solidified its reputation as a harmful byproduct of oxidative stress. mdpi.comnews-medical.netiiarjournals.org

However, beginning in the early 21st century, a more nuanced understanding of 4-HNE's biological role began to emerge. nih.govmdpi.com Studies started to show that the cellular effects of 4-HNE are highly dependent on its concentration. researchgate.netmdpi.comnih.gov While high concentrations (typically >10 μM) are cytotoxic and induce apoptosis, lower, sub-micromolar to low-micromolar concentrations (0.1-5 μM) can trigger adaptive cellular responses and modulate signaling pathways. researchgate.netpnas.orgmdpi.com

This paradigm shift repositioned 4-HNE from being solely a marker of damage to also being a signaling molecule. nih.govmdpi.com It is now understood that at physiological or slightly elevated concentrations, 4-HNE can influence key signaling cascades, including:

Nrf2 Pathway: 4-HNE can induce the expression of antioxidant and detoxification enzymes through the activation of the Nrf2 transcription factor, representing a protective, adaptive response. researchgate.netnih.gov

MAPK and PI3K/Akt Pathways: It can activate mitogen-activated protein kinase (MAPK) pathways and the PI3K/Akt pathway, which are involved in cell proliferation, survival, and apoptosis. pnas.orgmdpi.comnih.gov For instance, low concentrations of HNE can promote cell proliferation via Akt activation, whereas higher concentrations inhibit the same pathway, leading to apoptosis. mdpi.comnih.gov

NF-κB Pathway: The effect on the pro-inflammatory NF-κB pathway is also concentration-dependent, with low concentrations causing activation and high concentrations being inhibitory. researchgate.netpnas.org

This dual role has led to 4-HNE being described as behaving like "Dr. Jekyll and Mr. Hyde". mdpi.com It is now recognized as a pleiotropic molecule that can be either a toxic agent causing cellular damage or a signaling factor that regulates gene expression and cellular responses, depending on the cellular context and its concentration. mdpi.comnih.govnih.gov

| 4-HNE Concentration Range | Primary Biological Effect |

| Low (e.g., 0.1-5 µM) | Signaling Molecule: Modulates pathways like Nrf2, MAPK, and PI3K/Akt; can promote cell proliferation and adaptive responses. researchgate.netmdpi.com |

| High (e.g., >10 µM) | Toxic Product: Induces apoptosis, significant protein and DNA damage, cytopathological effects. pnas.orgmdpi.comnih.gov |

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

2277-16-9 |

|---|---|

Fórmula molecular |

C9H16O |

Peso molecular |

140.22 g/mol |

Nombre IUPAC |

(E)-non-4-enal |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h5-6,9H,2-4,7-8H2,1H3/b6-5+ |

Clave InChI |

QPULDJYQYDGZEI-AATRIKPKSA-N |

SMILES |

CCCCC=CCCC=O |

SMILES isomérico |

CCCC/C=C/CCC=O |

SMILES canónico |

CCCCC=CCCC=O |

Densidad |

0.843-0.847 |

Otros números CAS |

2277-16-9 |

Descripción física |

Clear, colourless or pale yellow liquid; Fruity aroma |

Pureza |

90% min. |

Solubilidad |

Sparingly soluble in water; soluble in many non-polar solvents Soluble (in ethanol) |

Sinónimos |

trans-4-Nonenal |

Origen del producto |

United States |

Formation and Biosynthesis of Trans 4 Nonenal

Lipid Peroxidation Pathways

The generation of trans-4-nonenal is a consequence of lipid peroxidation, the process by which oxidants like free radicals attack lipids containing carbon-carbon double bonds. mdpi.comnih.gov This process is particularly relevant for polyunsaturated fatty acids (PUFAs), which are abundant in cellular membranes. nih.govajrms.com The formation of HNE can proceed through both non-enzymatic and enzymatic mechanisms. oup.comnih.gov

The non-enzymatic pathway of HNE formation is a classic free-radical chain reaction. nih.govmdpi.com This process is typically initiated when reactive oxygen species (ROS) abstract a hydrogen atom from a PUFA molecule, leading to the formation of a lipid radical. mdpi.comphysiology.org This event triggers a cascade of reactions that propagate the damage, ultimately yielding a variety of lipid breakdown products, including HNE. nih.govresearchgate.net

This compound is specifically derived from the peroxidation of omega-6 (ω-6) PUFAs. wikipedia.orgphysiology.orgtandfonline.com These fatty acids are essential components of cell membranes and are particularly susceptible to oxidative attack due to their multiple double bonds. ajrms.comphysiology.org The radical-initiated degradation of these specific fatty acids is a primary route for HNE generation in tissues. acs.orgoncotarget.com

The principal substrates for the formation of HNE are the ω-6 polyunsaturated fatty acids, linoleic acid and arachidonic acid. wikipedia.orgmdpi.comajrms.comphysiology.org These two fatty acids are relatively abundant in human cells and are the most common precursors for HNE generation through lipid peroxidation. mdpi.comacs.org When these molecules are subjected to oxidative stress, they undergo a series of reactions that lead directly to the production of HNE. nih.govphysiology.org

The initial oxidation of linoleic acid and arachidonic acid by free radicals leads to the formation of unstable intermediates known as lipid hydroperoxides. nih.govphysiology.org Specifically, the oxidation of linoleic acid yields 13-hydroperoxyoctadecadienoic acid (13-HPODE), while arachidonic acid is converted to 11- and 15-hydroperoxyeicosatetraenoic acids (HPETE). physiology.orgnih.gov

These lipid hydroperoxides are then decomposed, often through reactions involving transition metals, to form alkoxy radicals. mdpi.comnih.gov The subsequent cleavage of the carbon-carbon bond at the β-position relative to the alkoxy radical (a process known as β-scission or fragmentation) results in the formation of shorter-chain products, including HNE. mdpi.comphysiology.orgumn.edu Research indicates that 4-hydroperoxy-2-nonenal (B23920) (4-HPNE) is the immediate precursor to HNE, which is formed upon the reduction of 4-HPNE. caymanchem.comnih.govacs.org

Oxidation of Omega-6 Polyunsaturated Fatty Acids (PUFAs)

Enzymatic Formation Mechanisms

In addition to non-enzymatic pathways, HNE can also be generated through enzyme-catalyzed reactions. mdpi.comoup.com These pathways also utilize ω-6 PUFAs as the primary substrates. mdpi.com The enzymatic route provides a more controlled, though not necessarily less damaging, mechanism for HNE production in specific cellular contexts. oup.comaacrjournals.org

The primary enzymes implicated in the enzymatic formation of HNE are lipoxygenases (LOXs). mdpi.comphysiology.org LOXs are non-heme iron-containing enzymes that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids. researchgate.net

Specifically, 15-lipoxygenase-1 (15-LOX-1) catalyzes the oxidation of linoleic acid to form 13-HPODE, and 15-lipoxygenase-2 (15-LOX-2) oxidizes arachidonic acid to produce 15-HPETE. mdpi.comnih.gov These are the same hydroperoxide precursors that are formed during non-enzymatic peroxidation. physiology.orgnih.gov These hydroperoxides are then degraded to HNE. While LOXs are the main enzymes, other enzymes such as cyclooxygenase-2 (COX-2) have also been shown to generate HNE from arachidonic acid in certain cells, such as macrophages. mdpi.comaacrjournals.orgnih.gov

Data Tables

Table 1: Key Precursors in this compound Formation

| Substrate (Omega-6 PUFA) | Key Hydroperoxide Intermediate | Primary Enzyme (Enzymatic Pathway) |

|---|---|---|

| Linoleic Acid | 13-Hydroperoxyoctadecadienoic acid (13-HPODE) | 15-Lipoxygenase-1 (15-LOX-1) |

Table 2: Comparison of HNE Formation Pathways

| Feature | Non-Enzymatic Pathway | Enzymatic Pathway |

|---|---|---|

| Initiator | Free Radicals / Reactive Oxygen Species (ROS) | Lipoxygenases (e.g., 15-LOX), Cyclooxygenase-2 (COX-2) |

| Mechanism | Free-radical chain reaction, β-scission of alkoxy radicals | Enzyme-catalyzed oxygenation of PUFAs |

| Primary Substrates | Linoleic Acid, Arachidonic Acid | Linoleic Acid, Arachidonic Acid |

| Key Intermediates | Lipid hydroperoxides (e.g., 13-HPODE, 15-HPETE) | Lipid hydroperoxides (e.g., 13-HPODE, 15-HPETE) |

Role of Lipoxygenases (LOXs)

Contextual Formation in Biological Milieus

The generation of this compound is not confined to specific reactions but occurs within the complex environment of living organisms, influenced by physiological and pathological states.

This compound is formed in a wide array of animal tissues and organ systems. wikipedia.org Its presence has been documented in various cell types, including hepatocytes and renal tubular cells. nih.gov HNE levels are observed to increase significantly in organs subjected to ischemia-reperfusion events, such as the heart and small intestine. nih.gov Furthermore, HNE-protein adducts, which are markers of HNE formation, have been detected in tissues from various human diseases, including in the brain and liver. researchgate.netpnas.org

Table 2: Examples of Biological Systems with Documented this compound Formation

| System | Context/Cell Type | Reference |

| Liver | Hepatocytes | nih.govpnas.org |

| Kidney | Renal Tubular Cells | nih.gov |

| Heart | Postischemic Reperfusion | nih.govnih.gov |

| Brain | Neurodegenerative Diseases | researchgate.net |

| Small Intestine | Postischemic Reperfusion | nih.gov |

A direct and significant relationship exists between the level of oxidative stress and the rate of this compound generation. wikipedia.orgnih.gov Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. nih.gov

Elevated levels of ROS trigger and propagate lipid peroxidation, the chain reaction that oxidatively degrades PUFAs within cellular membranes. wikipedia.orgnih.gov This accelerated lipid peroxidation leads directly to a substantial increase in the production of its byproducts, including this compound. wikipedia.orgpnas.org Consequently, HNE is widely regarded as a primary product of lipid peroxidation and a reliable biomarker for measuring levels of oxidative stress in cells and tissues. mdpi.comnih.gov Under conditions of severe oxidative stress, such as in hepatocytes of rats exposed to certain toxins, HNE concentrations can reach up to 100 μM. pnas.org

Metabolism and Biotransformation of Trans 4 Nonenal

Enzymatic Detoxification Pathways

The enzymatic detoxification of HNE involves a coordinated effort by several enzyme families, each contributing to the transformation of this reactive aldehyde into more manageable compounds. mdpi.comoncotarget.com

One of the key pathways for HNE detoxification is its reduction to an alcohol, a reaction catalyzed by alcohol dehydrogenases (ADHs). mdpi.comnih.gov This process targets the aldehyde group of HNE, converting it into a primary alcohol.

The reduction of the aldehyde group of HNE by ADHs results in the formation of 1,4-Dihydroxy-2-Nonene (DHN). mdpi.comnih.gov This conversion of the aldehyde to an alcohol significantly reduces the reactivity of the molecule, thereby diminishing its ability to form adducts with proteins and other cellular macromolecules. nih.gov The NADH-dependent alcohol dehydrogenase responsible for this reaction is primarily located in the hepatic cytosol. mdpi.com

Oxidation represents another major route for the detoxification of HNE. mdpi.comund.edu This pathway is catalyzed by aldehyde dehydrogenases (ALDHs), which are NAD(P)+-dependent enzymes. acs.orgnih.gov

ALDHs catalyze the oxidation of the aldehyde group of HNE to a carboxylic acid, yielding 4-hydroxy-2-nonenoic acid (HNA). mdpi.comnih.gov This metabolite is considered non-toxic and is a significant product of HNE metabolism in various tissues, including the rat cerebral cortex. nih.gov The formation of HNA is a critical step in rendering HNE less harmful. In human frontal cortical gray matter homogenates, HNA formation is both NAD+-dependent and NADP+-dependent. nih.gov

HNE exists as two enantiomers, (R)-HNE and (S)-HNE. Research has shown that the oxidation of HNE can be enantioselective, depending on the specific ALDH isozyme involved and the presence of certain ions. acs.org In rat brain mitochondria, (R)-HNE is preferentially oxidized to HNA. acs.orgpsu.edu

Studies with purified rat ALDH isozymes revealed that ALDH5A enantioselectively oxidizes (R)-HNE, while ALDH2 does not show this preference. acs.org The presence of Mg2+ ions can alter this enantioselectivity. For instance, Mg2+ ions can stimulate the enantioselective oxidation of (R)-HNE by ALDH2 while suppressing the oxidation of (S)-HNE. acs.orgnih.gov Conversely, Mg2+ ions inhibit the oxidation of both HNE enantiomers by ALDH5A, with a greater effect on (R)-HNE. acs.orgpsu.edu This highlights the complex regulation of HNE metabolism by different ALDH isozymes and cellular conditions. acs.org

| Enzyme | Substrate | Effect of Mg2+ | Finding |

| ALDH5A (rat) | (R)-HNE | Suppressed oxidation | Enantioselectively oxidizes (R)-HNE. acs.org |

| (S)-HNE | Suppressed oxidation | Less suppression compared to (R)-HNE. acs.org | |

| ALDH2 (rat) | (R)-HNE | Stimulated oxidation | Becomes enantioselective for (R)-HNE. acs.orgnih.gov |

| (S)-HNE | Suppressed oxidation | Oxidation is inhibited. acs.orgnih.gov |

The conjugation of HNE with the endogenous antioxidant glutathione (B108866) (GSH) is a primary and highly efficient pathway for its detoxification. mdpi.comoncotarget.com This reaction is catalyzed by glutathione-S-transferases (GSTs). mdpi.com

The reaction involves the addition of the sulfhydryl group of GSH to the α,β-unsaturated aldehyde of HNE, a process known as Michael addition. nih.gov This forms a more water-soluble and less reactive glutathione conjugate (GS-HNE). wikipedia.orgnih.gov While this conjugation can occur spontaneously, it is significantly accelerated by GSTs. mdpi.comoup.com Several GST isozymes can catalyze this reaction, with the alpha class GSTs, such as GSTA4-4, being particularly effective. wikipedia.orgoup.com GSTA4-4 exhibits high catalytic efficiency for HNE conjugation. oup.com The resulting GS-HNE can undergo further metabolic processing, including reduction to glutathionyl-1,4-dihydroxynonene (GS-DHN). nih.govelifesciences.org

| Enzyme Family | Reaction | Metabolite | Significance |

| Alcohol Dehydrogenases (ADHs) | Reduction | 1,4-Dihydroxy-2-Nonene (DHN) | Detoxifies the reactive aldehyde group. mdpi.comnih.gov |

| Aldehyde Dehydrogenases (ALDHs) | Oxidation | 4-Hydroxy-2-Nonenoic Acid (HNA) | Forms a non-toxic carboxylic acid. mdpi.comnih.gov |

| Glutathione-S-Transferases (GSTs) | Conjugation | Glutathione-HNE conjugate (GS-HNE) | Major pathway for rapid detoxification and increased solubility. mdpi.comwikipedia.orgnih.gov |

Conjugation with Glutathione (GSH) by Glutathione-S-Transferases (GSTs)

Formation of Glutathione-Trans-4-Nonenal (GS-HNE) Conjugates

A major pathway for the detoxification of HNE is its conjugation with the tripeptide glutathione (GSH) to form glutathione-trans-4-nonenal (GS-HNE) conjugates. mdpi.comontosight.ai This reaction involves the nucleophilic addition of the thiol group of GSH to the α,β-unsaturated aldehyde of HNE. wikipedia.org While this conjugation can occur spontaneously, it is significantly accelerated by enzymes known as Glutathione S-transferases (GSTs). mdpi.comarvojournals.org The formation of GS-HNE is a critical step in neutralizing the cytotoxic effects of HNE and preparing it for further metabolism and excretion. ontosight.ainih.gov The resulting GS-HNE is more water-soluble than HNE, facilitating its transport and subsequent metabolic processing. wikipedia.org

Role of Specific GST Isozymes (e.g., GSTA4-4, GST5.8)

The enzymatic conjugation of HNE with GSH is catalyzed by Glutathione S-transferases (GSTs), with certain isozymes exhibiting particularly high efficiency for this reaction. nih.govnih.gov Among these, the human alpha-class isozyme GSTA4-4 is recognized for its high catalytic efficiency in detoxifying HNE. nih.govnih.gov Another isozyme, hGST5.8, also demonstrates high activity towards HNE and is found in various human tissues. nih.govarvojournals.org

Table 1: Key GST Isozymes in trans-4-Nonenal Metabolism

| Isozyme | Class | Role in HNE Metabolism | Reference |

| GSTA4-4 | Alpha | High catalytic efficiency for HNE conjugation. | nih.govnih.gov |

| GST5.8 | Alpha | High catalytic efficiency for HNE conjugation. | nih.govarvojournals.org |

| Other Alpha, Mu, and Pi class GSTs | Alpha, Mu, Pi | Lower catalytic efficiency but may contribute due to high abundance. | nih.gov |

Subsequent Transformations and Excretion as Mercapturic Acid

Following its formation, the GS-HNE conjugate undergoes further metabolic processing, primarily through the mercapturic acid pathway, to be excreted from the body. mdpi.comnih.gov The GS-HNE conjugate is transported out of the cell, a process in which transporters like RLIP76 play a significant role. nih.gov

Once in the extracellular space, the GS-HNE conjugate is sequentially broken down. The glutamyl and glycinyl residues are cleaved, leaving the cysteinyl conjugate. This is then N-acetylated to form mercapturic acid. acs.org These mercapturic acid conjugates are the primary urinary end-metabolites of HNE. caymanchem.comnih.gov In rats, about two-thirds of an administered dose of HNE is excreted in the urine within 48 hours, mainly as various forms of mercapturic acid conjugates. caymanchem.comcaymanchem.com These final metabolites can include HNE mercapturic acid, 1,4-dihydroxynonene mercapturic acid (the major urinary metabolite), and 4-hydroxynonenoic mercapturic acid and its corresponding lactone. acs.orgnih.govresearchgate.net

Non-Enzymatic Reactions with Biomolecules

In addition to enzymatic detoxification, HNE readily participates in non-enzymatic reactions with various biological molecules due to its high electrophilicity. unizg.hr These reactions primarily involve the formation of covalent adducts with proteins, a process often referred to as protein carbonylation. aging-us.comnih.gov

Protein Adduct Formation (Protein Carbonylation)

HNE can covalently modify proteins by forming adducts with nucleophilic amino acid residues. mdpi.comaging-us.com This modification, a form of protein carbonylation, can alter the structure and function of the affected proteins. sfrbm.orgpnas.org The formation of HNE-protein adducts is considered a biomarker of lipid peroxidation and oxidative stress. nih.govnih.gov

Michael Adducts with Cysteine, Lysine (B10760008), and Histidine Residues

The primary mechanism of HNE adduction to proteins is through a Michael addition reaction. mdpi.comwikipedia.org This reaction targets the nucleophilic side chains of specific amino acids. The reactivity order for Michael adduct formation is generally considered to be Cysteine > Histidine > Lysine. unizg.hrnih.gov

Cysteine: The sulfhydryl group of cysteine is a primary target for HNE, forming a stable thioether adduct. acs.orgoup.com

Histidine: The imidazole (B134444) ring of histidine readily forms stable Michael adducts with HNE. acs.orgoup.com

Lysine: The ε-amino group of lysine can also form Michael adducts, although these are typically less stable and can be reversible. acs.orgnih.gov

Schiff Base Formation with Lysine and Arginine

Besides Michael addition, HNE can react with the primary amino groups of lysine and arginine residues to form Schiff bases. mdpi.comwikipedia.org This reaction involves the carbonyl group of HNE and is typically reversible. acs.orgaston.ac.uk The Schiff base formed with lysine can undergo further reactions, such as cyclization and dehydration, to form more stable pyrrole (B145914) derivatives. acs.org While adducts with arginine have been noted, they are considered to form to a lesser extent than with lysine. unizg.hrcapes.gov.br

Table 2: Non-Enzymatic Reactions of this compound with Amino Acids

| Reaction Type | Amino Acid Residues | Product | Stability | Reference |

| Michael Addition | Cysteine, Histidine, Lysine | Michael Adducts | Cys and His adducts are stable; Lys adducts can be reversible. | nih.govacs.orgoup.com |

| Schiff Base Formation | Lysine, Arginine | Schiff Bases | Reversible; can form more stable pyrroles with Lysine. | mdpi.comwikipedia.orgacs.org |

Consequences of Protein Adduction on Cellular Function

The adduction of this compound (HNE) to proteins is a significant consequence of lipid peroxidation, leading to a range of cellular dysfunctions. nih.govmdpi.com HNE is a highly reactive aldehyde that readily forms covalent adducts with nucleophilic amino acid residues in proteins, primarily cysteine, histidine, and lysine, through Michael addition or Schiff base formation. nih.govwikipedia.orgoup.com These modifications can profoundly impact protein structure and function, ultimately disrupting cellular homeostasis. nih.gov The formation of these HNE-protein adducts, also known as advanced lipoxidation end products (ALE), has been implicated in the pathology of numerous diseases. mdpi.comnih.gov

Covalent modification by HNE can lead to the direct deactivation and inhibition of a wide array of proteins, particularly enzymes. oup.comphysiology.org This inhibition is often a result of HNE binding to critical amino acid residues within the protein's active or allosteric sites. For example, HNE has been shown to inactivate key metabolic enzymes. physiology.org Studies have demonstrated that HNE can inhibit microsomal glucose-6-phosphatase and key enzymes in the mitochondrial respiratory chain and the TCA cycle, such as α-ketoglutarate dehydrogenase. oup.comphysiology.org

Furthermore, HNE adduction can disrupt cellular signaling pathways by inhibiting key protein kinases. For instance, the formation of HNE adducts with protein kinase C (PKC) can lead to its complete inhibition. oup.com Similarly, HNE can inactivate caspase-3, a critical enzyme in the apoptosis cascade, through direct interaction. physiology.org The inactivation of such crucial proteins underscores the cytotoxic potential of HNE accumulation. physiology.org

Table 1: Examples of Proteins Inhibited by this compound Adduction

| Protein/Enzyme | Functional Class | Consequence of Inhibition | Reference(s) |

|---|---|---|---|

| Glucose-6-Phosphate Dehydrogenase | Metabolic Enzyme | Disruption of pentose (B10789219) phosphate (B84403) pathway | oup.comphysiology.org |

| Protein Kinase C (PKC) | Signaling Enzyme | Alteration of cellular signaling | oup.com |

| Caspase-3 | Apoptotic Protease | Inhibition of programmed cell death | physiology.org |

| α-Ketoglutarate Dehydrogenase | TCA Cycle Enzyme | Impairment of mitochondrial energy metabolism | physiology.org |

| Werner protein (WRN) | DNA Helicase/Exonuclease | Impairment of genomic stability maintenance | oup.com |

Beyond direct inhibition, HNE adduction can induce significant conformational changes in proteins, altering their three-dimensional structure and, consequently, their function. nih.govmdpi.com These structural alterations can lead to protein aggregation and loss of biological activity. scirp.org The binding of HNE introduces a bulky, reactive moiety onto the protein backbone, which can disrupt intramolecular and intermolecular interactions that are essential for maintaining the correct protein fold. nih.govmdpi.com

For example, the modification of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) by HNE results in a loss of its enzymatic activity, not by modifying the catalytic cysteine residue, but by adducting to other surface-exposed amino acids, leading to conformational changes. acs.org Similarly, modification of the Werner protein (WRN), a key enzyme in maintaining genomic stability, by HNE affects its catalytic activities. oup.com The accumulation of these structurally altered and dysfunctional proteins contributes to cellular stress and is a hallmark of several pathological conditions. nih.gov

To counteract the detrimental effects of HNE-modified proteins, cells have evolved sophisticated degradation systems to remove these damaged molecules. The primary routes for the disposal of HNE-adducted proteins are the ubiquitin-proteasome pathway and the lysosomal pathway. scirp.orgnih.govnih.gov

The ubiquitin-proteasome system is a major pathway for the degradation of oxidized or HNE-modified proteins. scirp.orgnih.gov In this process, HNE-modified proteins are tagged with polyubiquitin (B1169507) chains, which marks them for recognition and degradation by the 26S proteasome complex. ahajournals.orgmdpi.com Studies have shown that HNE can increase the amount of polyubiquitinated proteins and stimulate the activity of the proteasome. ahajournals.org However, at high concentrations, HNE itself can inhibit proteasome activity by direct covalent modification, suggesting a complex, concentration-dependent relationship. nih.gov

The lysosomal pathway , including autophagy, also plays a crucial role in the clearance of HNE-protein adducts. nih.govportlandpress.com In some cell types, such as lens epithelial cells, HNE-modified proteins are preferentially ubiquitinated and then degraded by lysosomes. scirp.orgnih.govportlandpress.com This pathway is particularly important for the removal of larger protein aggregates that may not be efficiently handled by the proteasome.

A more specific degradation mechanism has been identified involving Cathepsin G . In certain cell types like U937 cells and rat neutrophils, HNE-modified glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is specifically degraded by the serine protease Cathepsin G. scirp.orgnih.govnih.gov This degradation appears to be independent of the ubiquitin-proteasome and general lysosomal pathways, suggesting a specialized role for Cathepsin G in eliminating specific HNE-modified proteins in certain immune cells. nih.gov

Table 2: Cellular Pathways for the Degradation of HNE-Modified Proteins

| Degradation Pathway | Key Components | Cell/Tissue Type Examples | Reference(s) |

|---|---|---|---|

| Ubiquitin-Proteasome Pathway | Ubiquitin, 26S Proteasome | Kidney, Endothelial Cells | ahajournals.orgnih.gov |

| Lysosomal Pathway / Autophagy | Lysosomes, Autophagosomes | Lens Epithelial Cells, Vascular Smooth Muscle Cells | scirp.orgnih.govportlandpress.com |

Nucleic Acid Adduct Formation

This compound is not only reactive towards proteins but also interacts with DNA, forming adducts that are genotoxic and mutagenic. nih.govmdpi.com While HNE is known to be more reactive with proteins, its ability to damage DNA is a critical factor in its contribution to carcinogenesis. nih.govmdpi.com The interaction of HNE with DNA bases can lead to the formation of bulky exocyclic adducts, which can distort the DNA helix, interfere with DNA replication and transcription, and lead to mutations if not repaired. nih.govaacrjournals.org

HNE reacts with DNA bases, particularly deoxyguanosine (dG), to form characteristic cyclic adducts. aacrjournals.org The reaction involves a Michael addition of the N2 amino group of guanine (B1146940) to the C3 of HNE, followed by cyclization at the N-1 position to form stable, diastereomeric 1,N²-propano-dG adducts. aacrjournals.orgaacrjournals.org These bulky lesions are known as HNE-dG adducts. nih.govaacrjournals.org

Four major diastereomeric forms of HNE-dG adducts have been identified in vitro and have also been detected as endogenous DNA lesions in the tissues of untreated rats and humans. aacrjournals.orgacs.orgnih.gov The formation of these adducts provides a direct link between lipid peroxidation and endogenous DNA damage. aacrjournals.org These adducts are recognized and repaired by the nucleotide excision repair (NER) pathway in human cells. acs.orgnih.gov

The formation of HNE-DNA adducts does not occur randomly along the genome. Research has revealed significant sequence selectivity, with certain "hotspots" being more prone to adduction. nih.govoup.com One of the most significant findings is the preferential formation of HNE-DNA adducts at codon 249 of the human p53 tumor suppressor gene. nih.govnih.govresearchgate.net

The sequence at codon 249, specifically the third base (a guanine in the sequence -AGG-), is a major target for HNE adduction. nih.govoup.com This specific codon is a known mutational hotspot in certain human cancers, particularly hepatocellular carcinoma. nih.govresearchgate.net The preferential binding of HNE to this site and the subsequent induction of G to T transversion mutations provide a plausible mechanistic link between lipid peroxidation and the specific mutational signature observed in these cancers. nih.govnih.gov Studies have also noted that other sites with similar sequences, such as codon 174 (-GAGGC-), also show preferential binding by HNE. nih.govoup.com This targeted DNA damage at critical gene locations like the p53 gene highlights the potent carcinogenic potential of this compound. nih.govnih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | HNE |

| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH |

| Deoxyguanosine | dG |

| This compound-deoxyguanosine | HNE-dG |

| Protein Kinase C | PKC |

| Werner protein | WRN |

Stereochemical Influences on DNA Adduct Formation

trans-4-Hydroxy-2-nonenal (HNE) is an electrophilic molecule that readily reacts with DNA, forming a variety of adducts. The stereochemistry of HNE plays a critical role in the nature and reactivity of these DNA adducts. The reaction of HNE with 2'-deoxyguanosine (B1662781) (dG) is a primary example of this stereochemical influence.

The Michael addition of the N2-amino group of dG to HNE results in the formation of four diastereomeric exocyclic 1,N2-dG adducts. acs.org These adducts have been identified in cellular DNA. acs.org Research has demonstrated that the specific three-dimensional arrangement of these adducts significantly impacts their subsequent reactions within the DNA double helix.

Studies using oligonucleotides containing a single, site-specifically placed HNE-dG adduct have shown that the stereochemistry dictates the potential to form DNA interstrand cross-links (ICLs), a particularly cytotoxic form of DNA damage. acs.orgacs.orgnih.gov This cross-linking is highly dependent on the adduct's configuration and the surrounding DNA sequence, notably occurring in the 5'-CpG-3' context. acs.orgacs.orgnih.gov

Of the four primary diastereomers, only the one with (6S,8R,11S) stereochemistry leads to the formation of N2-dG−N2-dG interstrand cross-links. acs.orgacs.orgnih.gov In contrast, the adduct with (6R,8S,11R) stereochemistry does not produce these cross-links. acs.orgacs.orgnih.gov When equilibrium is reached, the cross-link formed by the (6S,8R,11S) stereoisomer is the predominant species, indicating its stability within duplex DNA. nih.gov

In duplex DNA, both the (6S,8R,11S) and (6R,8S,11R) adducts exist primarily as cyclic hemiacetals, which are more stable forms that mask the reactive aldehyde group necessary for cross-linking. acs.orgacs.org However, the orientation of these hemiacetals within the minor groove of the DNA is distinct. acs.org The (6S,8R,11S) cyclic hemiacetal is oriented toward the 5'-direction, while the (6R,8S,11R) form is oriented toward the 3'-direction. acs.org This differential positioning, dictated by the stereochemistry at the C6 and C8 positions of the adduct, is believed to be the structural basis for the observed differences in cross-linking reactivity. acs.org

The reaction between trans-4-hydroxy-2-nonenal and deoxyguanosine at physiological pH and temperature has been shown to yield two pairs of diastereomeric adducts. researchgate.netaacrjournals.org The mechanism involves an initial Michael addition of the N2 amino group of deoxyguanosine, which is then followed by cyclization at the N-1 position. researchgate.netaacrjournals.org

Table 1: Influence of HNE-dG Adduct Stereochemistry on DNA Interstrand Cross-Link (ICL) Formation

| Adduct Stereochemistry | ICL Formation in 5'-CpG-3' Context | Primary Form in Duplex DNA | Minor Groove Orientation |

|---|---|---|---|

| (6S,8R,11S) | Yes acs.orgnih.gov | Cyclic Hemiacetal acs.org | 5'-direction acs.org |

| (6R,8S,11R) | No acs.orgacs.org | Cyclic Hemiacetal acs.org | 3'-direction acs.org |

Lipid Adduct Formation

This compound is a well-known product of lipid peroxidation, arising from the oxidative degradation of ω-6 polyunsaturated fatty acids (PUFAs) such as linoleic acid and arachidonic acid. mdpi.comacs.org These fatty acids are principal components of cellular phospholipids (B1166683). mdpi.com The formation of HNE can originate from complex reactions involving lipid molecules, particularly those found in mitochondrial membranes.

Research has shown that the oxidation of tetralinoleoyl cardiolipin (B10847521) (L4CL), a phospholipid unique to mitochondria, is a significant source of HNE. nih.gov The mechanism of HNE formation from L4CL involves a distinctive pathway characterized by a cross-chain peroxyl radical addition and subsequent decomposition. nih.gov This process suggests that phospholipids containing two or more linoleate (B1235992) fatty acids are more prone to generating HNE under conditions of free radical stress. nih.gov

The process can be initiated by cytochrome c and hydrogen peroxide, leading to the oxidation of L4CL. nih.gov This reaction is mechanistically distinct from the simpler decomposition of a single oxidized fatty acid chain and involves interactions that can be considered a form of lipid-lipid adduction. The formation of HNE from the hydroperoxides of dilinoleoyl-phosphatidylcholine (DLPC) also occurs via pathways that involve the cross-linking of the two fatty acid side chains. nih.gov

Table 2: HNE Formation from Oxidized Phospholipids

| Phospholipid | Key Feature | Mechanism Highlight | Reference |

|---|---|---|---|

| Tetralinoleoyl cardiolipin (L4CL) | Mitochondria-specific; contains four linoleate chains | Cross-chain peroxyl radical addition and decomposition | nih.gov |

| Dilinoleoyl-phosphatidylcholine (DLPC) | Contains two linoleate chains | Formation from hydroperoxides involves cross-linked side chains | nih.gov |

Biological Roles and Signaling Mechanisms of Trans 4 Nonenal

Modulation of Cell Signaling Pathways

trans-4-Nonenal is recognized as a signaling molecule that can modulate various cellular pathways by forming adducts with cellular macromolecules like proteins and nucleic acids. researchgate.net This reactivity is due to its aldehyde group at C1, a double bond between C2 and C3, and a hydroxyl group at C4. researchgate.net These features allow HNE to regulate processes such as cell proliferation, differentiation, and apoptosis. researchgate.net

Concentration-Dependent Effects on Cellular Activities

The biological effects of this compound are highly dependent on its concentration within the cell. researchgate.netmdpi.com At low concentrations, HNE can act as a signaling molecule that promotes cell survival and proliferation. mdpi.com Conversely, higher concentrations are often detrimental, leading to genotoxicity and cell death. mdpi.com For instance, some studies suggest that HNE concentrations below 2 μM can support cell survival, while concentrations above 10 μM can be harmful. mdpi.com Similarly, low concentrations of HNE (less than 5 μM) have been shown to activate the NF-κB pathway, whereas higher concentrations (greater than 5 μM) can inhibit it. researchgate.netnih.gov

The intracellular concentration of HNE is critical in determining whether it signals for differentiation, proliferation, transformation, or apoptosis. frontierspartnerships.org A basal level of HNE is believed to be necessary to maintain normal cellular functions. tandfonline.com Disrupting this balance, either by increasing or decreasing HNE levels, can significantly alter gene expression and cellular behavior. tandfonline.com For example, a sustained decrease in HNE levels has been shown to lead to cellular transformation and rapid proliferation. tandfonline.com

The extent of HNE's impact can also be seen in its effect on DNA repair mechanisms. In human colon and lung epithelial cells, the inhibition of DNA repair by HNE was found to be concentration-dependent. nih.gov As the concentration of HNE increased from 50 μM to 100 μM, the capacity for DNA repair progressively decreased. nih.gov

Table 1: Concentration-Dependent Effects of trans-4-Nonenal

| Concentration | Effect | Cellular Pathway/Process | Reference |

|---|---|---|---|

| < 2 μM | Cell survival and proliferation | General cellular activities | mdpi.com |

| > 10 μM | Genotoxicity and cell death | General cellular activities | mdpi.com |

| < 5 μM | Activation | NF-κB pathway | researchgate.netnih.gov |

| > 5 μM | Inhibition | NF-κB pathway | researchgate.netnih.gov |

| 50 μM | ~20% decrease in DNA repair | Nucleotide Excision Repair | nih.gov |

| 75 μM | ~30% decrease in DNA repair | Nucleotide Excision Repair | nih.gov |

| 100 μM | ~40-50% decrease in DNA repair | Nucleotide Excision Repair | nih.gov |

| 25 μM | No influence on helicase activity | WRN protein activity | oup.com |

| 50 μM | Slight increase in helicase activity | WRN protein activity | oup.com |

Regulation of Redox Signaling

This compound is a key player in redox signaling, a mechanism by which cells respond to oxidative stress. physiology.org It can influence the cellular redox balance by reacting with thiol-containing proteins, such as those involved in redox regulation. physiology.org One of the ways HNE participates in redox signaling is by inducing a partial mitochondrial uncoupling. physiology.org This process, mediated through uncoupling proteins (UCPs) and adenine (B156593) nucleotide translocase (ANT), increases proton leak and can, in turn, decrease the production of reactive oxygen species (ROS) by the mitochondria. physiology.orgembopress.org This suggests a feedback mechanism where HNE, a product of oxidative stress, helps to mitigate further ROS production. physiology.orgembopress.org

Furthermore, HNE can deplete intracellular glutathione (B108866) (GSH), a major cellular antioxidant. researchgate.net This depletion can lead to an imbalance in the cellular redox state and activate signaling pathways sensitive to such changes, like the NF-κB pathway. researchgate.net The interaction of HNE with various proteins can also lead to the generation of ROS, further contributing to the oxidative stress environment and influencing endothelial cell function. nih.gov

Interactions with Key Signaling Molecules and Pathways

This compound's high reactivity allows it to interact with and modulate several key signaling pathways that are crucial for cellular function and response to stress.

The Nrf2-KEAP1 pathway is a primary defense mechanism against oxidative stress. nih.gov Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. researchgate.netnih.gov this compound can activate this pathway by directly interacting with Keap1. researchgate.netnih.gov HNE's electrophilic nature makes the cysteine residues in Keap1 a preferred target. nih.gov Modification of these residues, specifically at C151, causes Keap1 to release Nrf2. researchgate.netnih.gov

Once released, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. nih.govfrontiersin.org This leads to an increased synthesis of protective enzymes. mdpi.com HNE can also indirectly activate Nrf2 by modulating upstream kinases like PKC, p38-MAPK, and ERK, which can phosphorylate Nrf2. researchgate.netnih.gov

The NF-κB pathway is a central regulator of inflammation and cell survival. nih.gov this compound exerts a dual, concentration-dependent effect on this pathway. researchgate.net At low concentrations (<5 μM), HNE can activate NF-κB, leading to the expression of pro-inflammatory genes. researchgate.netmdpi.comnih.gov This activation can occur through interaction with upstream protein kinases. researchgate.net

Conversely, at higher concentrations (>5 μM), HNE has been shown to inhibit NF-κB activation. researchgate.netnih.gov This inhibition can happen through direct adduction to NF-κB subunits or by forming adducts with other signaling intermediates like IκBα, preventing the dissociation of the inactive NF-κB-IκBα complex. nih.gov This inhibitory effect of HNE on the NF-κB pathway can have anti-inflammatory consequences. nih.gov

This compound can activate several protein kinases, including Mitogen-Activated Protein Kinases (MAPKs) and Protein Kinase C (PKC), which are involved in a wide range of cellular processes like proliferation, differentiation, and apoptosis. researchgate.netpnas.org The activation of these pathways by HNE can, in turn, influence other signaling cascades.

For instance, HNE-induced activation of MAPKs such as p38-MAPK and ERK can lead to the activation of the Nrf2 pathway. researchgate.netnih.gov In some cell types, HNE has been shown to activate JNK, another member of the MAPK family, which can lead to apoptosis. frontierspartnerships.org The activation of JNK by HNE can occur through direct binding to the kinase. frontierspartnerships.org Similarly, HNE can activate PKC, which is also an upstream regulator of Nrf2. researchgate.netnih.gov In RAW 264.7 macrophages, HNE has been shown to interact with PKC, affecting ROS production. researchgate.net

Influence on Cell Proliferation, Differentiation, and Apoptosis

The influence of this compound on cell proliferation, differentiation, and apoptosis is notably concentration-dependent. nih.govnih.gov At lower concentrations, typically below 5 μM, HNE has been observed to promote cell proliferation. mdpi.com Conversely, higher concentrations (generally 10 μM and above) are associated with the induction of apoptosis. mdpi.comwikipedia.org

HNE is implicated in the regulation of cell growth, differentiation, and apoptosis. nih.gov In human osteosarcoma HOS cells, treatment with HNE at concentrations from 1-100μM for 48 hours led to a concentration-dependent increase in apoptosis and an inhibition of cell proliferation and differentiation. glpbio.com Similarly, in MG63 human osteosarcoma cells, increasing concentrations of HNE resulted in a significant increase in apoptotic cells. nih.gov

The pro-apoptotic effects of HNE are mediated through multiple signaling pathways that often converge on the activation of JNK and caspase-3. mdpi.com HNE can induce apoptosis through both the Fas-mediated extrinsic and the p53-mediated intrinsic pathways. acs.orgnih.gov In HepG2 cells, HNE was shown to activate the ASK1-SEK1-JNK-caspase-3 signaling cascade. acs.orgnih.gov It also triggers the p53 pathway by activating Bax, p21, JNK, and caspase-3. acs.orgnih.gov Furthermore, HNE can directly activate caspase-3, a key enzyme in the execution phase of apoptosis. researchgate.net This was demonstrated in K562 cells, which lack functional Fas, where HNE treatment still resulted in caspase-3 activation. researchgate.net The interaction of HNE with DNA can also contribute to its cytotoxic effects, as it forms adducts that can lead to mutations and cell death. oup.com

Table 1: Concentration-Dependent Effects of this compound on Cellular Processes

| Concentration Range | Predominant Cellular Effect | Key Signaling Molecules Involved | Cell Types Studied |

|---|---|---|---|

| < 5 μM | Cell Proliferation | EGFR, Akt | Various |

| ≥ 10 μM | Apoptosis, Inhibition of Proliferation | JNK, Caspase-3, p53, Bax | Human Osteosarcoma Cells (HOS, MG63), HepG2 |

Impact on Cellular Organelles and Enzymes

Mitochondrial Effects

This compound significantly impacts mitochondrial function through various mechanisms. mdpi.comnih.gov It can form adducts with numerous mitochondrial proteins, affecting metabolism, calcium homeostasis, and dynamics. mdpi.com In fact, approximately 30% of all proteins modified by HNE are mitochondrial proteins. mdpi.com

Mitochondrial Uncoupling

HNE has been identified as a signaling molecule that can induce mild uncoupling of oxidative phosphorylation in mitochondria. embopress.orgnih.govembopress.org This process is mediated through the uncoupling proteins UCP1, UCP2, and UCP3, as well as the adenine nucleotide translocase (ANT). embopress.orgnih.govresearchgate.net The uncoupling effect of HNE was found to be inhibited by specific inhibitors of ANT (carboxyatractylate and bongkrekate) and UCPs (GDP). embopress.orgnih.govembopress.org This HNE-induced proton leak helps to decrease the mitochondrial production of reactive oxygen species (ROS), suggesting a feedback mechanism to mitigate oxidative stress. embopress.orgembopress.org For instance, in isolated kidney mitochondria, HNE was shown to decrease ROS production. embopress.org Another study showed that trans-4-oxo-2-nonenal (4-ONE), a related aldehyde, also uncoupled mitochondrial respiration at a concentration of 5μM. nih.gov

Alterations in Mitochondrial Respiration and Metabolic Capacity

Furthermore, HNE targets specific complexes of the electron transport chain. In primary neurons, HNE was found to decrease the activity of complex I and complex V (ATP synthase). mdpi.comtandfonline.com This impairment of the electron transport chain contributes to decreased ATP production and a lower spare respiratory capacity. mdpi.com The accumulation of HNE adducts on mitochondrial proteins, such as subunits of Complex I, is believed to be a major factor in altering mitochondrial respiration and metabolic function. nih.gov Studies have also shown that HNE can inhibit mitochondrial respiration by competing with oxygen at the level of cytochrome c oxidase. researchgate.net

Table 2: Research Findings on the Mitochondrial Effects of this compound

| Mitochondrial Effect | Mechanism of Action | Affected Proteins/Pathways | Observed Outcome | Model System |

|---|---|---|---|---|

| Mitochondrial Uncoupling | Activation of proton leak | UCP1, UCP2, UCP3, ANT | Decreased mitochondrial ROS production | Isolated kidney, skeletal muscle, and yeast mitochondria |

| Superoxide (B77818) Anion Radical Generation | eNOS uncoupling via BH4 depletion | GTP Cyclohydrolase I (GTPCH), eNOS | Increased superoxide release | Bovine Aortic Endothelial Cells (BAECs) |

| Altered Mitochondrial Respiration | Inhibition of Krebs cycle enzyme | α-ketoglutarate dehydrogenase | Decreased NADH-linked respiration | Intact cardiac mitochondria |

| Altered Mitochondrial Respiration | Inhibition of electron transport chain complexes | Complex I, Complex V (ATP synthase) | Decreased ATP production, reduced spare respiratory capacity | Primary neurons |

Endoplasmic Reticulum Stress

This compound (HNE), a prominent and cytotoxic product of lipid peroxidation, has been identified as a significant inducer of endoplasmic reticulum (ER) stress. nih.govelte.hu The ER is a critical organelle for protein synthesis, folding, and modification. The accumulation of unfolded or misfolded proteins within the ER lumen triggers a state known as ER stress, which in turn activates a complex signaling network called the unfolded protein response (UPR). elte.hu

HNE can directly interact with and form covalent adducts with various ER-resident proteins, including chaperones responsible for proper protein folding. nih.gov This modification of ER proteins by HNE disrupts their function and contributes to the accumulation of damaged polypeptides, a key trigger for ER stress. elte.hu Studies in human umbilical vein endothelial cells have shown that protein-HNE adducts co-localize with the ER. nih.gov Furthermore, HNE has been found to form adducts with several ER chaperones. nih.gov

The induction of ER stress by HNE is characterized by the activation of the three main UPR signaling branches. This includes the splicing of X-box binding protein 1 (XBP1) mRNA, the phosphorylation of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) and eukaryotic translation initiation factor 2α (eIF2α), and the induction of activating transcription factor 3 (ATF3) and activating transcription factor 4 (ATF4). nih.govresearchgate.net In neuronal cells, HNE has been shown to specifically induce the eIF2α-C/EBP homologous protein (CHOP) arm of the UPR. physiology.org

Interestingly, the mechanism by which HNE induces ER stress appears to be independent of the production of reactive oxygen species (ROS) or the depletion of glutathione (GSH). nih.govelte.hu This suggests a direct effect of HNE on the ER protein folding machinery. The induction of ER stress by HNE has been implicated as a significant contributor to vascular inflammation associated with oxidized lipids. nih.govresearchgate.net

Enzyme Activity Modulation

This compound is a potent modulator of enzyme activity, primarily through its ability to form covalent adducts with nucleophilic amino acid residues such as cysteine, histidine, and lysine (B10760008) on protein surfaces. nih.govmdpi.comacs.org This modification can lead to either inhibition or, in some cases, altered activity of various enzymes, playing a crucial role in cellular signaling and pathophysiology.

Inhibition of Aconitase

Aconitase, an iron-sulfur cluster-containing enzyme crucial for the Krebs cycle, is a known target of HNE. aging-us.comtandfonline.com The inactivation of aconitase by HNE involves the modification of its [4Fe-4S] cluster and critical cysteine residues. tandfonline.com This leads to a decrease in aconitase activity. aging-us.com The inhibition of aconitase results in the accumulation of its substrate, citrate (B86180). nih.gov This elevated citrate can then be transported out of the mitochondria to serve as a substrate for acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis. nih.gov Studies in Caenorhabditis elegans have demonstrated that increased levels of HNE, either through direct application or by disrupting its metabolic disposal, lead to higher citrate concentrations, supporting the model of HNE-induced aconitase inhibition and subsequent impact on lipid metabolism. aging-us.com

Inactivation of P450 Cytochromes

Cytochrome P450 (P450) enzymes, a superfamily of heme-containing monooxygenases critical for the metabolism of a wide range of endogenous and exogenous compounds, are significantly inhibited by HNE. pnas.orgpnas.org The inactivation occurs in a time- and concentration-dependent manner. pnas.org HNE can directly inactivate P450 enzymes without the need for metabolic activation. pnas.org Different P450 isoforms exhibit varying sensitivities to HNE, with P450 2E1 and 1A1 being the most sensitive, followed by 1A2, 3A6, and 2B4. pnas.org For instance, at a concentration of 0.24 µM, which is near the enzyme's micromolar concentration, several P450 isoforms are significantly inhibited. nih.gov This inhibition can have substantial consequences for the metabolism of drugs and chemical carcinogens. pnas.org The inactivation is reversible upon dialysis, and the presence of a substrate can protect the enzyme from HNE. nih.gov Furthermore, HNE can also undergo metabolic activation by P450s, leading to a mechanism-based inactivation of the enzymes. nih.gov This dual mechanism of direct inhibition and metabolic activation-dependent inactivation highlights the complex interaction between HNE and the P450 system.

| P450 Isoform | Sensitivity to HNE Inhibition | Reference |

|---|---|---|

| P450 2E1 | Most Sensitive | pnas.org |

| P450 1A1 | Most Sensitive | pnas.org |

| P450 1A2 | Sensitive | pnas.org |

| P450 3A6 | Sensitive | pnas.org |

| P450 2B4 | Less Sensitive | pnas.org |

Effects on Endothelial Nitric Oxide Synthase (eNOS)

This compound has complex effects on endothelial nitric oxide synthase (eNOS), an enzyme crucial for vascular health through its production of nitric oxide (NO). HNE can lead to the "uncoupling" of eNOS. ahajournals.orgnih.gov This uncoupling shifts the enzyme's function from producing NO to generating superoxide radicals, thereby contributing to oxidative stress. nih.gov One of the primary mechanisms for this is the HNE-mediated degradation of GTP cyclohydrolase I (GTPCH), the rate-limiting enzyme in the synthesis of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for eNOS activity. ahajournals.orgahajournals.org The resulting depletion of BH4 leads to eNOS uncoupling. ahajournals.org Additionally, HNE exposure has been shown to decrease the phosphorylation of eNOS at serine 1179, a key activation site, and is associated with the loss of the chaperone protein hsp90, which is important for eNOS function. ahajournals.org These effects of HNE on the eNOS pathway contribute to endothelial dysfunction and have been implicated in the pathogenesis of conditions like preeclampsia and age-related cerebrovascular disease. nih.govaginganddisease.org

Impact on Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

| Modified Amino Acid Residue | Reference |

|---|---|

| His-164 | acs.org |

| Cys-244 | acs.org |

| Cys-281 | acs.org |

| His-327 | acs.org |

| Lys-331 | acs.org |

Role in DNA Damage and Repair Mechanisms

This compound (4-HNE), a major product of lipid peroxidation, plays a significant and detrimental role in cellular DNA damage and the subsequent repair processes. Its reactivity with cellular macromolecules, including DNA and proteins, leads to a dual assault on genomic integrity: it not only induces DNA lesions but also cripples the very machinery designed to repair such damage. This dual action can synergistically contribute to the initiation and progression of carcinogenesis. nih.govaacrjournals.org

Inhibition of Nucleotide Excision Repair (NER)

This compound has been demonstrated to be a potent inhibitor of the Nucleotide Excision Repair (NER) pathway, a crucial mechanism for repairing bulky DNA lesions that distort the DNA helix. nih.govoup.comdntb.gov.ua These lesions include those caused by environmental carcinogens like benzo[a]pyrene (B130552) diol epoxide (BPDE), a major carcinogenic component of cigarette smoke, and by physical mutagens such as ultraviolet (UV) light. nih.govnih.gov

Research has shown that treatment of human cells with 4-HNE significantly compromises their ability to repair BPDE- and UV-induced DNA damage. nih.govnih.gov This inhibitory effect has been observed in various human cell lines, including colon (HCT116) and lung (A549) epithelial cells. nih.gov The primary mechanism underlying this inhibition is believed to be the direct modification of NER proteins by 4-HNE. nih.govcapes.gov.br As an α,β-unsaturated aldehyde, 4-HNE readily reacts with nucleophilic amino acid residues (such as cysteine, histidine, and lysine) on proteins, leading to the formation of covalent adducts. mdpi.com These modifications can alter the structure and function of key NER proteins, thereby impairing the efficiency of the repair process. nih.govmdpi.com

Studies using in vitro DNA repair synthesis assays have confirmed that the inhibitory effect of 4-HNE on NER is concentration-dependent. As shown in the table below, increasing concentrations of 4-HNE led to a progressive decrease in the repair capacity of cell extracts from both HCT116 and A549 cells for both BPDE- and UV-damaged DNA. nih.gov

| Cell Line | Damaging Agent | 4-HNE Concentration (μM) | Relative Repair Capacity (%) |

| HCT116 | BPDE | 0 | 100 |

| 25 | ~60 | ||

| 50 | ~40 | ||

| 100 | ~20 | ||

| HCT116 | UV Light | 0 | 100 |

| 25 | ~70 | ||

| 50 | ~50 | ||

| 100 | ~30 | ||

| A549 | BPDE | 0 | 100 |

| 50 | ~50 | ||

| 100 | ~30 |

This table presents a summary of findings on the inhibition of in vitro DNA repair synthesis by 4-HNE in human cell extracts. The relative repair capacity is expressed as a percentage of the control (0 μM 4-HNE). Data is synthesized from figures presented in the cited research. nih.gov

Sensitization of Cells to DNA Damage-Induced Cell Killing

A direct consequence of the inhibition of DNA repair mechanisms by this compound is the increased sensitivity of cells to the cytotoxic effects of DNA damaging agents. nih.govnih.gov When the NER pathway is compromised, the cell is less capable of removing bulky DNA adducts, leading to persistent DNA damage. This unrepaired damage can trigger cell death pathways, such as apoptosis.

It has been consistently observed that pre-treatment with 4-HNE significantly enhances cell killing induced by both BPDE and UV radiation. nih.govnih.govmdpi.com This sensitization effect underscores the synergistic relationship between 4-HNE's ability to damage cellular components and its capacity to impair repair processes. By disabling the cell's primary defense against certain types of DNA damage, 4-HNE lowers the threshold of toxicity for other genotoxic agents.

The following table summarizes the observed effects of 4-HNE on cell survival following exposure to DNA damaging agents.

| Cell Line | DNA Damaging Agent | 4-HNE Treatment | Outcome |

| Human Colon Epithelial Cells | BPDE | Yes | Increased sensitivity to cell killing compared to no 4-HNE treatment. nih.govnih.gov |

| Human Lung Epithelial Cells | BPDE | Yes | Greatly enhanced sensitivity to BPDE-induced cell killing. nih.govmdpi.com |

| Human Colon Epithelial Cells | UV Light | Yes | Increased sensitivity to UV-induced cell killing. nih.govnih.gov |

| Human Lung Epithelial Cells | UV Light | Yes | Greatly enhanced sensitivity to UV-induced cell killing. nih.govmdpi.com |

This sensitization has profound implications for carcinogenesis. The combined effect of DNA damage induction and repair inhibition by a single endogenous compound can lead to higher mutation rates and an increased likelihood of malignant transformation. nih.govaacrjournals.org

Analytical Methodologies for Trans 4 Nonenal and Its Metabolites

Extraction and Sample Preparation Techniques

Effective sample preparation is a critical first step to isolate HNE from complex sample matrices, minimize interference, and concentrate the analyte before instrumental analysis.

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of HNE from various samples, including tissues and plasma. acs.orgajrms.com The method involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of solvent.

For HNE analysis, C18 cartridges are commonly employed. acs.orgajrms.com The process typically involves homogenizing the sample in water, loading the aqueous phase onto a pre-conditioned C18 cartridge, washing away impurities, and finally eluting the HNE with a solvent like methanol (B129727). acs.org One study on pork products demonstrated that homogenizing the sample in water and eluting HNE with methanol from a C18 cartridge yielded recovery percentages of approximately 63% for spiked samples. acs.org Another method for plasma samples, which included a deproteinization step followed by derivatization, utilized C18 SPE and achieved a recovery of over 98%. ajrms.com This high recovery was attributed to the C18 packing providing the best sample purification. ajrms.com Attempts to use other solvents like acetonitrile (B52724) for extraction have been reported to be unsuccessful due to the formation of a massive precipitate. acs.org

Table 1: Examples of Solid Phase Extraction (SPE) Conditions for HNE Analysis

| Sample Matrix | SPE Cartridge | Elution Solvent | Analyte Recovery | Source |

|---|---|---|---|---|

| Pork Products | C18 end-capped (500 mg) | Methanol | ~60-63% | acs.org |

| Human Plasma (derivatized) | C18 (50 mg) | Methanol | >98% | ajrms.com |

| Rat Brain Mitochondrial Lysate | Oasis HLB (0.2 g) | Not specified | Not specified | psu.edu |

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that uses a fused-silica fiber coated with a stationary phase to extract analytes. researchgate.net The fiber can be exposed to the headspace above a sample (HS-SPME) or directly immersed in a liquid sample (DI-SPME). researchgate.netmdpi.com This method integrates sampling, extraction, and concentration into a single step. mdpi.com

Different fiber coatings are available, and their selection is crucial for efficient extraction. For HNE analysis, coatings such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) and Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) have been used effectively. mdpi.commdpi.com One study developed a method for detecting HNE in oxidized oil and porcine liver by direct immersion SPME, followed by HPLC analysis. researchgate.netmdpi.com The optimal conditions for extracting the HNE derivative involved using a PDMS/DVB fiber with an adsorption time of 20 minutes at 50°C. mdpi.com Another application used HS-SPME with a DVB/CAR/PDMS fiber to analyze HNE in thermo-degraded sunflower oil, with an extraction time of 60 minutes at 50°C. mdpi.com

Table 2: Examples of Solid-Phase Microextraction (SPME) Conditions for Aldehyde Analysis

| Analyte/Matrix | SPME Mode | Fiber Coating | Extraction Conditions | Source |

|---|---|---|---|---|

| HNE-DNPH in Porcine Liver | Direct Immersion (DI) | PDMS/DVB | 20 min adsorption at 50°C | mdpi.com |

| HNE in Thermo-degraded Sunflower Oil | Headspace (HS) | DVB/CAR/PDMS | 60 min extraction at 50°C | mdpi.com |

| 2-Nonenal from Body Odor Sample | Headspace (HS) | PDMS/DVB | 45 min exposure at 50°C | mdpi.com |

Due to its high reactivity and poor ionization efficiency, HNE is often chemically derivatized before analysis. researchgate.netspringernature.com Derivatization serves to stabilize the aldehyde group and introduce a moiety that enhances detection by chromatographic systems. acs.org

A common strategy is the reaction of HNE with hydrazines to form stable hydrazones. springernature.com 2,4-Dinitrophenylhydrazine (DNPH) is a frequently used reagent that converts HNE into its 2,4-dinitrophenylhydrazone derivative, which can be readily measured by HPLC with UV or electrochemical detection. acs.orgresearchgate.netnih.gov However, the strongly acidic conditions required for DNPH derivatization can sometimes artificially generate HNE from precursors. acs.org

For GC-MS analysis, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used derivatizing agent. researchgate.netnih.gov It reacts with HNE to form an oxime derivative, which is often followed by a trimethylsilylation step to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether, further improving chromatographic performance. researchgate.net

Other derivatization reagents include (S)-carbidopa, which reacts with HNE's aldehyde group to form diastereomers that can be separated by reverse-phase HPLC, allowing for the analysis of HNE enantiomers. und.edutandfonline.com For fluorescence detection, dansylhydrazine (DNSH) has been used to derivatize HNE in plasma samples, enabling high sensitivity. ajrms.com

Table 3: Common Derivatization Reagents for HNE Analysis

| Derivatizing Agent | Abbreviation | Resulting Derivative | Typical Analytical Method | Source |

|---|---|---|---|---|

| 2,4-Dinitrophenylhydrazine | DNPH | Hydrazone | HPLC-UV, HPLC-Electrochemical | acs.orgresearchgate.netnih.gov |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | Oxime | GC-MS | researchgate.netnih.gov |

| (S)-Carbidopa | - | Diastereomeric Hydrazone | LC-MS/MS | und.edu |

| Dansylhydrazine | DNSH | Fluorescent Hydrazone | HPLC-Fluorescence | ajrms.com |

| 5,5-dimethyl-1,3-cyclohexanedione | - | - | LC with UV/Fluorescence/MS | und.edu |

Chromatographic and Spectrometric Detection Methods

Following extraction and derivatization, HNE is typically quantified using gas or liquid chromatography coupled to a mass spectrometer or another sensitive detector.

Gas Chromatography–Mass Spectrometry (GC-MS) is a powerful technique for the separation and quantification of HNE, particularly after derivatization. researchgate.netacs.org The method offers high specificity and sensitivity. researchgate.net A validated GC-MS method for HNE in plasma involves derivatization with PFBHA followed by trimethylsilylation. researchgate.net Using negative ion chemical ionization (NICI), this method demonstrated excellent linearity, precision (within-day precision of 4.4-6.1%), and accuracy (99-104%). researchgate.net GC-MS methods can also be used for the separation of HNE enantiomers, although this may require significant sample preparation and may not be suitable for measuring certain metabolites like glutathione (B108866) conjugates. und.edu

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of HNE and its various metabolites, often in a single chromatographic run. und.edunih.gov HPLC systems can be coupled with various detectors to achieve high sensitivity and selectivity.

HPLC with UV/Fluorescence Detection: Following derivatization with agents like DNPH or DNSH, HNE can be detected using UV or fluorescence detectors. ajrms.comund.edu A method using DNSH derivatization and fluorescence detection for plasma HNE reported a limit of detection of 100 pmol/L. ajrms.com

HPLC with Electrochemical Detection: A highly sensitive method for HNE involves separation by reverse-phase HPLC and measurement of the DNPH derivative via an electrochemical detector, which allows for detection below the picomole level. nih.gov

Liquid Chromatography–Mass Spectrometry (LC-MS/MS): The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is a state-of-the-art approach that provides high specificity and sensitivity, often without the need for derivatization. acs.org This technique has been used to quantify HNE in pork products with a detection limit of 0.043 mg/kg. acs.org LC-MS/MS is also invaluable for the simultaneous analysis of HNE enantiomers (after derivatization with (S)-carbidopa) and its key metabolites, such as 4-hydroxy-2-nonenoic acid (HNA) and glutathione conjugates (GSH-HNE), in a single analysis. und.edu

Table 4: Examples of HPLC Methods for HNE Analysis

| HPLC Column | Mobile Phase Example | Detection Method | Analyte Form | Source |

|---|---|---|---|---|

| Reverse Phase C18 | Methanol/water (60% v/v) | Fluorescence (Ex: 350 nm, Em: 525 nm) | DNSH derivative | ajrms.com |

| Reverse Phase C18 | Gradient of aqueous trifluoroacetic acid and acetonitrile | Radioactivity Counter | [3H]HNE and metabolites | nih.gov |

| Reverse Phase C18 | Not specified | Electrochemical | DNPH derivative | nih.gov |

| Beta Basic 18 Reverse-Phase | Not specified | ESI-MS/MS | (S)-carbidopa derivative and metabolites | und.edu |

High-Performance Liquid Chromatography (HPLC)

UV Detection

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a commonly employed method for the analysis of HNE. aacrjournals.org The α,β-unsaturated aldehyde chromophore in HNE allows for direct UV detection. However, to improve sensitivity and selectivity, derivatization is often performed. For instance, HNE can be reacted with reagents like dinitrophenylhydrazine. und.edu

In one method, HNE-dG adduct standards were detected by UV absorption at 254 nm. oup.com Another approach involves the synthesis of HNE conjugates with glutathione (GSH), which can be monitored by observing the decrease in absorbance at 224 nm. nih.gov The concentration of the resulting GS-HNE can then be calculated. nih.gov Direct separation of HNE enantiomers has also been achieved using a chiral stationary phase with UV detection. und.edu

Fluorescence Detection

Fluorescence detection offers higher sensitivity compared to UV detection for the analysis of HNE. This typically requires derivatization of HNE with a fluorescent labeling agent. A reliable HPLC method for plasma HNE involves a deproteinization step, followed by fluorescence derivatization and solid-phase extraction (SPE). ajrms.com This method demonstrates high recovery (>98%), a low limit of detection (100 pmol/l), and a broad dynamic range (1 to 2000 nmol/l). ajrms.com The fluorescence is measured at excitation and emission wavelengths of 350 nm and 525 nm, respectively. ajrms.com

Another fluorescence-based approach utilizes a "turn-on" probe, 7-mercapto-4-methyl-coumarin (C-SH), which shows increased fluorescence upon nucleophilic addition to electrophilic lipid oxidation products like HNE. researchgate.net The fluorescence increase is monitored at an excitation wavelength of 365 nm and an emission wavelength of 420 nm. researchgate.net Additionally, indirect immunofluorescence using polyclonal antibodies provides a convenient procedure for detecting protein-bound HNE in tissues and cells. springernature.com

Liquid Chromatography–Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a gold standard for the analysis of HNE and its metabolites due to its high sensitivity, specificity, and ability to provide structural information. nih.govnih.gov This technique is particularly valuable for analyzing complex biological matrices.

Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS for the analysis of biomolecules, including HNE adducts. nih.gov ESI allows for the generation of intact molecular ions from the liquid phase into the gas phase for mass analysis. nih.gov

In the analysis of HNE metabolites, ESI-MS has been used to identify glutathione conjugates of HNE. nih.gov For example, the electrospray ionization mass spectrum of HNE-GSH conjugates revealed prominent metabolites. nih.gov A sensitive and specific LC-ESI-MS/MS assay was developed for the simultaneous determination of HNE-Michael adducts with glutathione, carnosine, and anserine (B1665513) in skeletal muscle. capes.gov.br This method operates in positive ionization mode. capes.gov.br Furthermore, LC-ESI-MS/MS has been employed to provide sequence information for determining the specific amino acid residues to which HNE has adducted in proteins like cytochrome c. uab.edu

Triple-Quadrupole Mass Spectrometry

Triple-quadrupole mass spectrometers are frequently used for quantitative analysis of HNE and its metabolites due to their ability to perform selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM). nih.govcapes.gov.br This mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

A method for determining 4-HNE in pork products utilized an API 365 triple-quadrupole mass spectrometer. acs.org The MS/MS acquisition was performed in MRM mode, monitoring the characteristic transition for 4-HNE. acs.org Similarly, a sensitive and rapid LC-ESI-MS/MS assay for HNE-peptide adducts in skeletal muscle used a triple quadrupole mass spectrometer operating in MRM mode. capes.gov.br This approach allowed for the validation of the method over specific concentration ranges and the determination of limits of quantification. capes.gov.br The quantitation of HNE-glutathione conjugates in human post-mortem brain has also been achieved using electrospray ionization triple quadrupole mass spectrometry (ESI-MS-MS). mdpi.com

High Capacity Ion Trap Mass Spectrometry

High capacity ion trap mass spectrometers are another powerful tool for the analysis of HNE adducts. These instruments can perform MS/MS experiments to identify and quantify low-level DNA adducts.

A sensitive and selective method was developed to identify and quantify endogenous cyclic DNA adducts derived from HNE with 2'-deoxyguanosine (B1662781) (HNE-dG) in human brain tissues. capes.gov.brnih.gov This method utilized a high capacity ion trap mass spectrometer in MS/MS mode to quantify adduct levels after separation by capillary liquid chromatography. capes.gov.brnih.gov The method was capable of quantifying approximately 40 lesions per 10⁹ normal DNA nucleosides. capes.gov.brnih.gov

Isotope Dilution Mass Spectrometry for Quantification

Isotope dilution mass spectrometry (IDMS) is considered a "gold standard" for the accurate quantification of analytes, including DNA adducts of HNE. nih.gov This technique involves the use of a stable isotope-labeled internal standard that is chemically identical to the analyte. acs.org The internal standard is added to the sample at the beginning of the analytical procedure, compensating for any analyte loss during sample preparation and analysis. acs.org

A sensitive capillary liquid chromatography nanoelectrospray isotope dilution mass spectrometric method was developed for the quantification of endogenous HNE-dG adducts in human brain tissue. capes.gov.brnih.govacs.org This method used a ¹³C and ¹⁵N stable isotope-labeled HNE-dG as an internal standard. acs.org The integrated peak area ratios of the analyte to the internal standard are plotted against the amount of authentic standard to create a calibration curve for quantification. acs.org

| Analytical Technique | Analyte(s) | Key Findings & Methodological Details |